

Confirming the Structure of Euojaponine D: A 2D NMR-Based Approach

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Compound of Interest

Compound Name: *Euojaponine D*

Cat. No.: *B15589033*

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In the field of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For complex heterocyclic compounds such as **Euojaponine D**, a novel alkaloid recently isolated, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing the necessary detail for a complete structural assignment. This guide compares the use of two-dimensional (2D) NMR spectroscopy with alternative techniques, providing experimental data that underscores the power of 2D NMR in the structural elucidation of **Euojaponine D**.

Comparison of Structural Elucidation Techniques

While techniques like X-ray crystallography can provide definitive structural information, obtaining a single crystal of sufficient quality can be a significant bottleneck. Mass spectrometry is invaluable for determining the molecular formula but offers limited insight into the connectivity of atoms. In contrast, 2D NMR experiments, performed on the sample in solution, provide a detailed map of atomic connectivity, making it an indispensable tool for de novo structure elucidation and for confirming proposed structures of novel compounds.

Technique	Information Provided	Advantages	Limitations
2D NMR Spectroscopy	Detailed atomic connectivity (^1H - ^1H , ^1H - ^{13}C), spatial proximity of nuclei.	Non-destructive, requires relatively small sample amounts, provides unambiguous connectivity data.	Can be time-consuming to acquire and analyze data, may not resolve highly complex or overlapping signals.
X-ray Crystallography	Precise three-dimensional atomic coordinates.	Provides the absolute and relative stereochemistry.	Requires a high-quality single crystal, which can be difficult or impossible to obtain.
Mass Spectrometry (MS/MS)	Molecular weight and fragmentation patterns.	High sensitivity, provides information about substructures.	Does not directly provide information on the complete connectivity of the molecule.

2D NMR Spectroscopic Data for Euojaponine D

The following tables summarize the key 2D NMR data obtained for **Euojaponine D** in CDCl_3 . These data were crucial in establishing the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for **Euojaponine D**

Position	δC (ppm)	δH (ppm, mult., J in Hz)	Key HMBC Correlations ($^1H \rightarrow ^{13}C$)	Key COSY Correlations ($^1H \leftrightarrow ^1H$)
2	54.2	3.85 (dd, 8.5, 6.0)	C-3, C-4, C-6	H-3
3	35.1	2.10 (m)	C-2, C-4, C-5	H-2, H-4
4	28.7	1.80 (m), 1.95 (m)	C-3, C-5, C-6	H-3, H-5
5	45.3	2.50 (td, 11.0, 4.5)	C-4, C-6, C-10	H-4, H-6
6	71.8	4.10 (d, 11.0)	C-5, C-7, C-8	H-5
8	128.5	7.25 (d, 8.0)	C-9, C-10, C-13	H-9
9	122.3	6.90 (t, 8.0)	C-8, C-11, C-13	H-8, H-11
11	125.1	7.10 (t, 8.0)	C-9, C-12	H-9, H-12
12	118.9	6.85 (d, 8.0)	C-10, C-11	H-11

Table 2: Key NOESY Correlations for **Euojaponine D**

Proton 1	Proton 2	Interpretation
H-2	H-6	cis relationship
H-5	H-3 α	Spatial proximity
H-9	H-11	Through-space interaction

Experimental Protocols

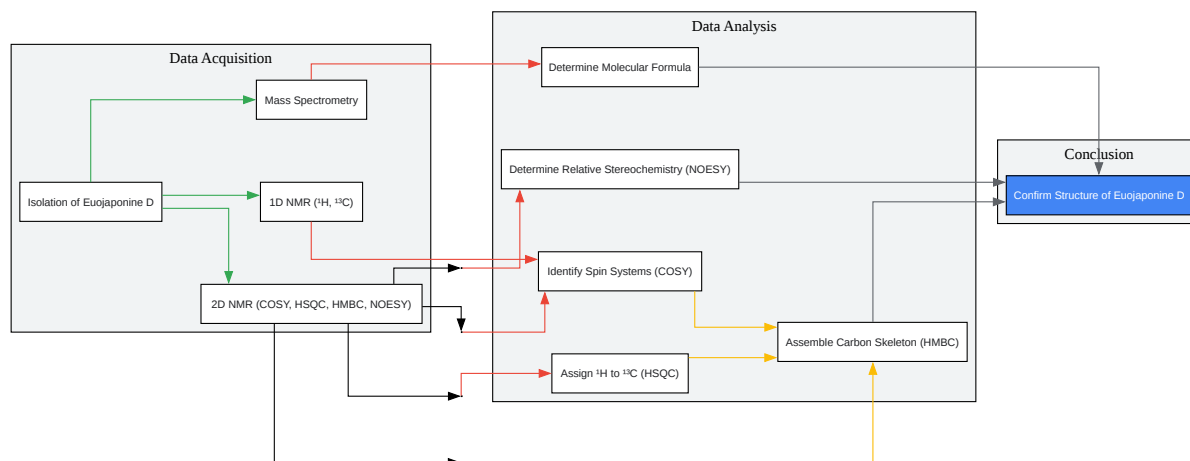
1. Sample Preparation: Approximately 5 mg of purified **Euojaponine D** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR: A standard single-pulse experiment was used.
- ^{13}C NMR: A proton-decoupled experiment was performed.
- COSY (Correlation Spectroscopy): The gCOSY pulse sequence was used to establish ^1H - ^1H correlations.
- HSQC (Heteronuclear Single Quantum Coherence): The gHSQCAD sequence was used to identify one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): The gHMBCAD sequence was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ^1H - ^{13}C correlations.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used to detect through-space correlations between protons.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Euojaponine D** using 2D NMR.



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Caption: Workflow for the structural elucidation of **Euojaponine D**.

This comprehensive approach, integrating various 2D NMR techniques, allows for the confident and complete structural assignment of novel natural products like **Euojaponine D**. The detailed connectivity and stereochemical information obtained from these experiments are paramount for subsequent research, including total synthesis and pharmacological evaluation.

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